(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one is a natural product found in Capparis spinosa with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Bicyclic compounds similar to the one have been synthesized through various methods. For instance, the synthesis of oxabicyclooctan-3-one derivatives involves multi-step processes starting from known compounds like camphor, demonstrating the versatility and complexity of synthesizing such structures (Grošelj et al., 2005). These syntheses often involve reactions such as nitrosation, catalytic hydrogenation, and reduction with Grignard reagents, highlighting the intricate manipulation of molecular frameworks required to construct such complex molecules.
Structural Studies
The structural characterization of bicyclic compounds, including X-ray diffraction studies, plays a crucial role in understanding their conformation and reactivity. For example, detailed structural analysis has been conducted on similar compounds to determine their precise molecular geometry, which is crucial for their reactivity and potential applications in synthesis (Ourhzif et al., 2021). These studies often involve advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to gain insights into the molecular interactions and electronic properties.
Application in Synthesis
Compounds with bicyclic structures serve as key intermediates in the synthesis of more complex molecules. They have been utilized in the stereoselective synthesis of various organic compounds, showcasing their importance in constructing chiral centers and complex molecular architectures (Chen et al., 2010). The ability to selectively manipulate the stereochemistry of such compounds opens up pathways for the synthesis of biologically active molecules and potential therapeutics.
Eigenschaften
Molekularformel |
C19H30O9 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C19H30O9/c1-10(27-16-15(24)14(23)13(22)12(8-20)28-16)4-5-19(25)17(2)6-11(21)7-18(19,3)26-9-17/h4-5,10,12-16,20,22-25H,6-9H2,1-3H3/b5-4+/t10-,12+,13+,14-,15+,16+,17?,18?,19-/m0/s1 |
InChI-Schlüssel |
AQDQRSAVDNFBEA-RBUWYBMHSA-N |
Isomerische SMILES |
C[C@@H](/C=C/[C@@]1(C2(CC(=O)CC1(OC2)C)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC(C=CC1(C2(CC(=O)CC1(OC2)C)C)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
((9S)-drummondol-9-O-beta-D-glucopyranoside) spionoside B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.